molecular formula C30H24N2O2S B5181150 N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide

N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Cat. No. B5181150
M. Wt: 476.6 g/mol
InChI Key: BMKPCARQJNUYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide, also known as MDPT, is a synthetic compound with potential applications in scientific research. MDPT belongs to the thiazole class of compounds and has been studied for its potential therapeutic effects in various diseases.

Mechanism of Action

The exact mechanism of action of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide is not fully understood. However, it has been suggested that N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide exerts its therapeutic effects by modulating various signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the pathogenesis of cancer and inflammation. Additionally, N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin, which are involved in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to have various biochemical and physiological effects. N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to have neuroprotective effects by reducing oxidative stress, modulating neurotransmitter activity, and inhibiting neuroinflammation.

Advantages and Limitations for Lab Experiments

N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has several advantages for lab experiments. N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a synthetic compound, which makes it easier to obtain and purify compared to natural compounds. Additionally, N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been extensively studied for its potential therapeutic effects, which makes it a suitable candidate for further research. However, there are also limitations to using N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide in lab experiments. N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has not been studied extensively in humans, which makes it unclear whether it is safe for human use. Additionally, the exact mechanism of action of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide is not fully understood, which makes it difficult to predict its effects in different experimental conditions.

Future Directions

There are several future directions for research on N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide. First, further studies are needed to elucidate the exact mechanism of action of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide. Second, more studies are needed to determine the safety and efficacy of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide in humans. Third, N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide could be studied in combination with other compounds to determine whether it has synergistic effects. Fourth, N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide could be studied in animal models of various diseases to determine its potential therapeutic effects. Finally, N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide could be modified to improve its pharmacokinetic and pharmacodynamic properties, which could enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves the reaction of 2,2-diphenylacetic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting intermediate is then reacted with 4-methoxybenzoyl chloride and phenylacetyl chloride to yield N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide. The purity of the synthesized compound can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O2S/c1-34-25-19-17-23(18-20-25)27-28(24-15-9-4-10-16-24)35-30(31-27)32-29(33)26(21-11-5-2-6-12-21)22-13-7-3-8-14-22/h2-20,26H,1H3,(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKPCARQJNUYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.